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Compound of Interest

5-(4-Isopropylphenyl)thiophene-2-
Compound Name:
carboxylic acid

cat. No.: B1319538

An In-depth Technical Guide on 5-(4-
Isopropylphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical and chemical properties of
5-(4-1sopropylphenyl)thiophene-2-carboxylic acid, a thiophene derivative of interest in
chemical and pharmaceutical research. This document compiles available data on its
fundamental properties, spectral characteristics, and synthetic approaches, presenting itin a
structured format for easy reference and comparison.

Core Compound Information
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Property Value

IUPAC Name z;(iz-isopropylphenyl)thiophene-2-carboxy|ic
CAS Number 943115-91-1[1][2]

Molecular Formula C14H14029[1][3]

Molecular Weight 246.33 g/mol [1][2]

Physical Form Solid[1]

Storage Refrigerator[1]

Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of 5-(4-
Isopropylphenyl)thiophene-2-carboxylic acid, such as melting point, boiling point, and pKa,
are not readily available in the public domain. However, information on related compounds can
provide estimations. For instance, the parent compound, thiophene-2-carboxylic acid, has a
melting point of 125-127 °C and a boiling point of 260 °C. The pKa of carboxylic acids can be
influenced by substituents, though specific experimental values for this compound are not
currently documented. The compound is expected to be soluble in organic solvents.

Spectral Data Analysis

Detailed experimental spectra for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are not
widely published. The following sections outline the expected spectral characteristics based on
the analysis of its structural motifs and data from related thiophene derivatives.

1H NMR Spectroscopy

The proton NMR spectrum of 5-(4-lsopropylphenyl)thiophene-2-carboxylic acid is expected
to show distinct signals corresponding to the protons on the thiophene ring, the isopropylphenyl
group, and the carboxylic acid. The aromatic protons on the thiophene and phenyl rings would
likely appear in the range of 7.0-8.0 ppm. The septet for the isopropyl CH and the doublet for
the two methyl groups would be expected in the upfield region. The carboxylic acid proton
would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.
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13C NMR Spectroscopy

The 13C NMR spectrum would provide information on the carbon skeleton. The carbonyl
carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-170 ppm.
The aromatic carbons of the thiophene and phenyl rings would appear between 120-150 ppm.
The carbons of the isopropyl group would be found at higher field.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For 5-(4-
Isopropylphenyl)thiophene-2-carboxylic acid, the following characteristic absorption bands
are anticipated:

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300

cm™1,

e Astrong C=0 stretching band for the carbonyl group of the carboxylic acid, expected around
1700 cm~1.

e C-H stretching vibrations for the aromatic and isopropyl groups in the 2800-3100 cm™1
region.

C=C stretching vibrations from the aromatic rings in the 1400-1600 cm~1 range.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular
weight of the compound (246.33 g/mol ). Fragmentation patterns would likely involve the loss of
the carboxylic acid group (-COOH) and cleavage of the isopropyl group. The base peak in the
mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion
(R-COY).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 5-(4-
Isopropylphenyl)thiophene-2-carboxylic acid are not extensively documented in readily
accessible literature. However, general synthetic strategies for related 5-arylthiophene-2-
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carboxylic acids can be adapted. Two common and effective methods are the Suzuki cross-
coupling reaction and the Gewald synthesis.

Synthetic Workflow: Suzuki Cross-Coupling Approach

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A
plausible synthetic route for 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid using this
method is outlined below.

5-bromothiophene-2-carboxylic acid

4-Isopropylphenylboronic acid

Aqueous Workup & 5-(4-Isopropylphenyl)thiophene-

Pd catalyst Column Chromatography 2-carboxylic acid

Reaction

Click to download full resolution via product page
Caption: Suzuki cross-coupling workflow for synthesis.
Methodology:

* Reactant Preparation: 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic
acid are used as the starting materials.
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o Catalyst System: A palladium catalyst, such as Pd(PPhs)a, is employed along with a base
(e.g., Na2COs, K2COs, or KsPOa).

» Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane,
toluene, or DMF) and water, is used.

e Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere
(e.g., nitrogen or argon) for several hours.

o Workup and Purification: After the reaction is complete, an aqueous workup is performed to
remove inorganic salts. The crude product is then purified, commonly by column
chromatography on silica gel.

Synthetic Workflow: Gewald Synthesis Approach

The Gewald reaction is a multi-component reaction that can be used to synthesize
polysubstituted thiophenes. While typically used for preparing 2-aminothiophenes,
modifications of this reaction or related strategies could potentially be employed to generate
the target carboxylic acid, likely through a multi-step process involving the synthesis of a
suitable thiophene intermediate followed by functional group transformations.

4-Isopropylacetophenone

Introduction of 5-(4-Isopropylphenyl)thiophene-
Carboxylic Acid 2-carboxylic acid

2-Amino-5-(4-i 1) Hydrolysis &
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Caption: Multi-step synthesis via a Gewald intermediate.
Methodology (Hypothetical):

o Gewald Reaction: 4-Isopropylacetophenone, an active methylene compound like ethyl
cyanoacetate, and elemental sulfur are reacted in the presence of a base (e.g., morpholine
or triethylamine) to form a polysubstituted 2-aminothiophene intermediate.

o Hydrolysis and Decarboxylation: The ester group of the intermediate is hydrolyzed to a
carboxylic acid, which may then be decarboxylated.

o Diazotization and Sandmeyer-type Reaction: The amino group is converted to a diazonium
salt and subsequently replaced with a halogen (e.g., bromine) via a Sandmeyer-type
reaction.

e Introduction of the Carboxylic Acid: The halogenated thiophene can then be converted to the
desired carboxylic acid through methods such as lithiation followed by reaction with carbon
dioxide, or a palladium-catalyzed carbonylation.

Biological Activity and Signaling Pathways

While thiophene derivatives are known to exhibit a wide range of biological activities, including
antibacterial, antifungal, anti-inflammatory, and anticancer properties, specific studies on the
biological effects of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid are limited in the
public domain. Research into thiophene carboxamide derivatives has shown potential for
antiproliferative effects, suggesting that this class of compounds may warrant further
investigation as potential therapeutic agents.

Given the lack of specific data on signaling pathway involvement for this particular molecule, a
diagram illustrating a hypothetical mechanism of action, for instance as a kinase inhibitor, can
be conceptualized.
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Caption: Hypothetical kinase inhibition pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a
kinase, thereby blocking a signaling cascade that leads to a specific cellular response. This
remains a conceptual model pending experimental validation.

Conclusion
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5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a compound with potential for further
exploration in medicinal chemistry and materials science. This technical guide has summarized
the currently available information on its physical and chemical properties, while also outlining
established synthetic routes that can be adapted for its preparation. The lack of extensive
experimental data highlights the opportunity for further research to fully characterize this
molecule and explore its potential biological activities. Future studies should focus on obtaining
precise measurements of its physicochemical properties, detailed spectroscopic analysis, and
comprehensive biological screening to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1319538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

